molecular formula C29H33N5O2S2 B12161612 2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12161612
M. Wt: 547.7 g/mol
InChI Key: PNHDGDUGXVFEFG-MOHJPFBDSA-N
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Description

2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperazine ring, a pyrido[1,2-a]pyrimidinone core, and a thiazolidinone moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium cyanoborohydride, methanol, and various substituted aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium cyanoborohydride, methanol, and catalytic amounts of glacial acetic acid. Reaction conditions typically involve room temperature to moderate heating, depending on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and pyrido[1,2-a]pyrimidinone analogs, such as:

Properties

Molecular Formula

C29H33N5O2S2

Molecular Weight

547.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H33N5O2S2/c1-3-4-8-13-33-28(36)24(38-29(33)37)18-23-26(30-25-12-11-21(2)19-34(25)27(23)35)32-16-14-31(15-17-32)20-22-9-6-5-7-10-22/h5-7,9-12,18-19H,3-4,8,13-17,20H2,1-2H3/b24-18-

InChI Key

PNHDGDUGXVFEFG-MOHJPFBDSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC5=CC=CC=C5)SC1=S

Origin of Product

United States

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